Diflucortolone pivalate
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Overview
Description
Diflucortolone pivalate is a synthetic corticosteroid used primarily in dermatology for its potent anti-inflammatory and immunosuppressive propertiesThese are steroids with a structure based on a hydroxylated prostane moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diflucortolone pivalate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and esterification. The fluorination is typically achieved using reagents like diethylaminosulfur trifluoride (DAST). Hydroxylation is performed using oxidizing agents such as chromium trioxide. The final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of 11-keto-diflucortolone.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diflucortolone pivalate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Widely used in dermatology for treating inflammatory skin disorders like eczema, psoriasis, and lichen planus.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mechanism of Action
Diflucortolone pivalate exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This inhibition prevents the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. Consequently, the formation, release, and activity of these inflammatory mediators are suppressed, leading to reduced inflammation and immune response .
Comparison with Similar Compounds
- Betamethasone dipropionate
- Clobetasol propionate
- Fluocinonide
Comparison: Diflucortolone pivalate is unique in its specific esterification with pivalic acid, which enhances its lipophilicity and skin penetration. Compared to betamethasone dipropionate and clobetasol propionate, this compound has a balanced potency and a favorable side effect profile. Fluocinonide, while similar in potency, differs in its chemical structure and pharmacokinetics .
Properties
CAS No. |
15845-96-2 |
---|---|
Molecular Formula |
C27H36F2O5 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O5/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-26(18,6)27(17,29)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 |
InChI Key |
UWGRWFCLGQWKPR-GSTUPEFVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
15845-96-2 | |
Origin of Product |
United States |
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